molecular formula C14H10S B8572548 5-Phenylbenzo[b]thiophene

5-Phenylbenzo[b]thiophene

Cat. No.: B8572548
M. Wt: 210.30 g/mol
InChI Key: BJHKTBMMYSYOLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Phenylbenzo[b]thiophene is a high-value benzo[b]thiophene derivative serving as a critical synthetic intermediate and scaffold in medicinal chemistry and drug discovery research . The benzo[b]thiophene core is a privileged structure found in a wide array of bioactive molecules and commercial pharmaceuticals, including selective estrogen receptor modulators like Raloxifene, the 5-lipoxygenase inhibitor Zileuton, and the antifungal agent Sertaconazole . This underscores its significant versatility and importance in developing novel therapeutic agents. Recent scientific investigations highlight the profound research value of substituted benzo[b]thiophenes. These compounds are extensively studied for their diverse biological activities, such as acting as HIV-1 reverse transcriptase inhibitors, antidepressants, and tubulin polymerization inhibitors . Notably, novel derivatives like 3-iodo-2-phenylbenzo[b]thiophene have demonstrated potent anticancer properties in vitro, inducing apoptosis in various cancer cell lines (including HepG2 and Caco-2) by upregulating pro-apoptotic genes like BAX, CASP3, and P53, and effectively inhibiting cell migration and colony formation . Furthermore, such compounds exhibit significant anti-inflammatory effects by reducing nitric oxide production and suppressing proinflammatory genes (COX-2, iNOS, TNF-α, and IL-6) in LPS-induced macrophage cells . From a synthetic chemistry perspective, modern, environmentally benign methods have been developed for constructing the benzo[b]thiophene core. These include visible-light-driven photoredox catalysis using organic dyes like Eosin Y, which facilitates intramolecular C-S bond formation under mild, transition-metal-free conditions . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use in humans. Handle with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H10S

Molecular Weight

210.30 g/mol

IUPAC Name

5-phenyl-1-benzothiophene

InChI

InChI=1S/C14H10S/c1-2-4-11(5-3-1)12-6-7-14-13(10-12)8-9-15-14/h1-10H

InChI Key

BJHKTBMMYSYOLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)SC=C3

Origin of Product

United States

Synthetic Methodologies for 5 Phenylbenzo B Thiophene and Substituted Benzo B Thiophene Analogues

Transition Metal-Catalyzed Approaches to 5-Phenylbenzo[b]thiophene

Transition metals, particularly palladium and ruthenium, have played a pivotal role in the development of efficient synthetic methods for benzo[b]thiophene derivatives. These metals facilitate the formation of key carbon-carbon and carbon-heteroatom bonds through various catalytic cycles.

Palladium-Catalyzed Direct Arylation Reactions for Benzo[b]thiophene Systems

Palladium-catalyzed direct C-H arylation has emerged as a powerful and atom-economical tool for the synthesis of aryl-substituted benzo[b]thiophenes. This approach avoids the need for pre-functionalized starting materials, such as organometallic reagents, thereby streamlining the synthetic process.

One notable application is the Pd(II)-catalyzed oxidative cross-coupling of benzo[b]thiophene 1,1-dioxides with arylboronic acids. acs.orgnih.govacs.orgresearchgate.net This reaction demonstrates high selectivity for the C2-position of the benzo[b]thiophene core. acs.orgnih.govacs.orgresearchgate.net For instance, the reaction of this compound 1,1-dioxide with an arylboronic acid can yield the corresponding 2-aryl-5-phenylbenzo[b]thiophene 1,1-dioxide. acs.org The reaction conditions typically involve a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), a copper co-catalyst like copper(II) acetate (Cu(OAc)₂), a base, and a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). acs.org A variety of substituted arylboronic acids and benzo[b]thiophene 1,1-dioxides are well-tolerated in this transformation. nih.gov

Another direct arylation strategy involves the coupling of benzo[b]thiophenes with electron-rich aryl halides. thieme-connect.com This reaction is effectively catalyzed by a palladium system comprising Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and the ligand SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl), in the presence of a base like sodium tert-butoxide (NaOt-Bu). thieme-connect.com This method provides a facile route to precursors of thienoacene derivatives. thieme-connect.com

Table 1: Palladium-Catalyzed Direct Arylation of Benzo[b]thiophene Derivatives

Catalyst System Reactants Product Type Key Features
Pd(OAc)₂ / Cu(OAc)₂ Benzo[b]thiophene 1,1-dioxides + Arylboronic acids C2-arylated benzo[b]thiophene 1,1-dioxides High C2 selectivity, good functional group tolerance. acs.orgnih.gov
Pd₂(dba)₃ / SPhos Benzo[b]thiophene + Electron-rich aryl bromides C2-arylated benzo[b]thiophenes Facile access to thienoacene precursors. thieme-connect.com

Ruthenium-Catalyzed C-H Arylation Strategies

Ruthenium catalysts have also been explored for the direct C-H arylation of aromatic and heteroaromatic compounds. researchgate.netdiva-portal.orgnih.gov While the literature provides broad examples of ruthenium-catalyzed C-H functionalization, specific applications to the synthesis of this compound are part of a wider effort to arylate diverse (hetero)arenes. diva-portal.org These reactions often proceed through a reversible C-H bond activation step followed by a rate-limiting oxidative addition with an aryl halide. researchgate.net The development of well-defined ruthenium(II) carboxylate catalysts has expanded the scope of these transformations. researchgate.net The choice of ligands, such as tricyclohexylphosphine (B42057) (PCy₃) or di-tert-butylbipyridine (dtbbpy), can be crucial for achieving efficient arylation with various aryl halides. nih.gov

Sonogashira-Type Cross-Coupling for Benzo[b]thiophene Core Construction

The Sonogashira cross-coupling reaction, a cornerstone of carbon-carbon bond formation, provides a powerful method for constructing the benzo[b]thiophene core. rsc.orgscispace.comrsc.org This palladium-catalyzed reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide.

A synthetic strategy for 2-substituted benzo[b]thiophenes utilizes a palladium(II)-catalyzed Sonogashira-type cross-coupling between 2-iodothiophenol (B3069315) and phenylacetylene. rsc.orgscispace.comrsc.org This reaction proceeds to afford a series of 2-substituted benzo[b]thiophenes in moderate to good yields. rsc.orgscispace.comrsc.org The proposed mechanism involves an initial Sonogashira coupling to form a 2-alkynylthiophenol intermediate, which then undergoes a subsequent palladium-catalyzed cyclization to furnish the benzo[b]thiophene ring. scispace.comrsc.org This methodology has been applied to the synthesis of various derivatives, including those with potential applications as cannabinoid receptor ligands. rsc.orgscispace.com

The Sonogashira coupling is also instrumental in preparing precursors for further transformations. For example, the coupling of aryl dihalides with terminal alkynes can generate multi-substituted precursors bearing an alkyne moiety, which can then undergo cyclization to form the benzo[b]thiophene ring. nih.gov

Other Metal-Mediated Cyclization and Annulation Reactions

A variety of other metal-mediated reactions have been developed for the synthesis of the benzo[b]thiophene scaffold. rsc.orgccspublishing.org.cnbeilstein-journals.orgchim.itnih.gov These methods often involve the cyclization of appropriately substituted precursors.

Copper-catalyzed reactions have proven effective in the synthesis of benzo[b]thiophenes. For instance, a copper-promoted annulation of 2-fluorophenylacetylene derivatives with a sulfur source like sodium sulfide (B99878) nonahydrate (Na₂S·9H₂O) provides a route to substituted benzo[b]thiophenes. beilstein-journals.org Another copper(I)-catalyzed method involves the insertion of sulfur dioxide into (2-alkynylaryl)boronic acids to construct the benzo[b]thiophene 1,1-dioxide scaffold. researchgate.net

Iodine-mediated electrophilic cyclization is another valuable tool. chim.itresearchgate.net The reaction of ortho-alkynyl thioethers with iodine can lead to the formation of 3-iodobenzo[b]thiophenes, which can be further functionalized. nih.govchim.it This approach allows for the synthesis of a diverse library of multi-substituted benzo[b]thiophene derivatives through subsequent palladium-catalyzed cross-coupling reactions at the C3-position. nih.gov

Metal-Free Synthetic Pathways to this compound Derivatives

While transition metal catalysis dominates the landscape of benzo[b]thiophene synthesis, metal-free alternatives offer distinct advantages, such as avoiding potential metal contamination in the final products.

Intramolecular Wittig Reaction-Based Syntheses

The intramolecular Wittig reaction is a powerful metal-free method for the formation of heterocyclic rings, including the benzo[b]thiophene system. mdpi.comclockss.orgnih.govorganic-chemistry.orgbohrium.com This reaction involves the in situ formation of a phosphorus ylide, which then reacts with a carbonyl group within the same molecule to form a double bond and close the ring.

A general approach for the synthesis of 2-phenylbenzothiophenes involves the reaction of a phosphonium (B103445) salt derived from 2-mercaptobenzyl alcohol with an appropriate acyl chloride. mdpi.com The acylation of the phosphonium salt, followed by treatment with a base like triethylamine (B128534), generates the ylide, which undergoes intramolecular cyclization to afford the 2-phenylbenzo[b]thiophene. mdpi.comclockss.org This method has been successfully used to prepare a range of 2-phenyl and 3-acyl-2-phenylbenzothiophenes with varying substituents. mdpi.combohrium.com The yields of these reactions can be influenced by the electronic nature of the substituents on the acyl chloride. mdpi.com

One-Pot Multicomponent Reaction Strategies for Substituted Benzo[b]thiophenes

One-pot multicomponent reactions (MCRs) offer an efficient pathway to complex molecular architectures from simple starting materials in a single synthetic operation. These strategies are prized for their atom economy and reduction of waste.

An environmentally benign, iodine-mediated one-pot iodocyclization/alkylation strategy has been developed for the synthesis of 2,3-disubstituted benzo[b]thiophenes. rsc.org This method utilizes 2-alkynylthioanisoles as the starting material. In this process, 1,3-dicarbonyl compounds act as nucleophiles, and various substituted propargyl alcohols serve as both the cyclization precursor and the alkylating agent. rsc.org This approach is notable for its use of moderate reaction conditions and its ability to generate complex substitution patterns in a single step. rsc.org A related one-pot strategy involves the iodocyclization/oxidation of propargyl alcohols to produce carbonyl-functionalized benzo[b]thiophenes. rsc.orgresearchgate.net

Another efficient one-pot synthesis of highly functionalized multisubstituted benzo[b]thiophenes and their hetero-fused analogs has been reported. acs.org This strategy involves a sequential base-mediated condensation of 2-bromohet(aryl)acetonitrile precursors with various thiocarbonyl species, followed by an intramolecular copper-catalyzed S-arylation of the in situ generated enethiolates. acs.org This method has been successfully applied to the synthesis of thieno[2,3-b]thiophenes, indolo[2,3-b]thiophenes, and pyrazolo[3,2-c]thiophenes. acs.org

Furthermore, a palladium-catalyzed one-pot procedure has been developed from bromoenynes and o-alkynylbromobenzene derivatives. scispace.com This method involves a C-S bond formation using a hydrogen sulfide surrogate, followed by a heterocyclization reaction. In situ functionalization with electrophiles further expands the utility of this methodology. scispace.com

Base-Promoted Rearrangement and Cyclization Protocols

Base-promoted reactions provide a metal-free avenue for the synthesis of the benzo[b]thiophene core. An efficient protocol involves a base-catalyzed propargyl-allenyl rearrangement followed by cyclization and allyl migration. beilstein-journals.org This method has been shown to work with a variety of alkynes substituted with electron-withdrawing groups, affording the desired products in good yields. beilstein-journals.org

A one-pot, two-step synthesis of 2-alkyl 3-cyano-benzothiophenes has also been developed. bohrium.com This reaction proceeds through a Morita-Baylis-Hillman (MBH) type sulfonium- nih.govnih.gov-rearrangement of aryl sulfoxides with allenenitriles to generate ortho-allenic phenyl sulfides, which then undergo in situ cyclization and isomerization. bohrium.com This method is characterized by its mild reaction conditions and broad substrate scope. bohrium.com

Electrophilic Cyclization and Annulation Reactions Towards Benzo[b]thiophene Scaffolds

Electrophilic cyclization and annulation reactions are powerful tools for the construction of the benzo[b]thiophene ring system. These reactions typically involve the formation of a key carbon-sulfur bond through the attack of an electrophilic sulfur species.

Electrophilic Sulfur-Mediated Cyclization of Alkynylthioanisoles

A notable method for the synthesis of 2,3-disubstituted benzo[b]thiophenes involves the electrophilic cyclization of o-alkynyl thioanisoles. organic-chemistry.orgacs.orgacs.orgnih.gov This reaction can be effectively carried out using a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt as the electrophilic sulfur source. organic-chemistry.orgacs.orgacs.orgnih.govresearchgate.net The reaction proceeds under ambient temperature and moderate conditions, tolerating a variety of functional groups on the alkyne. organic-chemistry.orgacs.orgacs.orgnih.govresearchgate.net A key feature of this method is the introduction of a valuable thiomethyl group at the 3-position of the benzo[b]thiophene core in excellent yields. organic-chemistry.orgacs.orgacs.orgnih.govresearchgate.net The proposed mechanism involves the attack of the alkyne on the electrophilic sulfur, followed by cyclization and demethylation. organic-chemistry.org

Table 1: Electrophilic Cyclization of Substituted Alkynyl Thioanisoles

Entry R Group on Alkyne Product Yield (%)
1 Phenyl 99
2 4-Methoxyphenyl 98
3 4-Chlorophenyl 97
4 2-Thienyl 96
5 1-Hexynyl 95
6 Cyclohexenyl 94
7 Trimethylsilyl 93

Data sourced from a study on the electrophilic cyclization of o-alkynyl thioanisoles. nih.gov

Annulation of 2-Halobenzonitriles in Benzo[b]thiophene Synthesis

The annulation of 2-halobenzonitriles provides a versatile route to 3-aminobenzo[b]thiophenes. Microwave-assisted synthesis has been shown to be a rapid and efficient method for this transformation. rsc.orgrsc.org The reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of a base like triethylamine in a solvent such as DMSO at elevated temperatures (e.g., 130 °C) provides quick access to 3-aminobenzo[b]thiophenes in high yields (58–96%). rsc.orgrsc.org This method is particularly effective for electron-poor precursors and generally works best with 2-fluoro derivatives, although bromides and iodides can also be used with reduced efficiency. rsc.org

Another approach involves the cyclization of 2-{[(alkyl(or aryl)sulfanyl)methyl]sulfanyl}benzonitriles, which are prepared from 2-halobenzonitriles. researchgate.net These precursors are cyclized to 2-(alkyl(or aryl)sulfanyl)benzo[b]thiophen-3-amines via lithiation with LDA, followed by the addition of the resulting carbanion to the nitrile carbon. researchgate.net

Oxidation-Based Synthetic Strategies for Benzo[b]thiophene 1,1-Dioxides

Benzo[b]thiophene 1,1-dioxides are an important class of compounds with applications in materials science due to their unique electronic properties. Their synthesis often involves the oxidation of a pre-formed benzo[b]thiophene ring or the direct construction of the oxidized core.

Direct Arylation of Benzo[b]thiophene 1,1-Dioxides

A novel palladium(II)-catalyzed oxidative cross-coupling reaction allows for the direct arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids. nih.govacs.orgacs.orgresearchgate.net This reaction proceeds via C-H activation at the C2-position, featuring high selectivity and good tolerance of various functional groups. nih.govacs.orgacs.orgresearchgate.net For instance, the reaction of this compound 1,1-dioxide with an arylboronic acid resulted in the corresponding 2-arylated product in 76% yield. acs.org This method provides a direct route to construct π-conjugated arylated benzo[b]thiophene 1,1-dioxides, which have shown potential as aggregation-induced emission (AIE) materials. nih.govacs.org

Table 2: Palladium-Catalyzed Direct C2-Arylation of Benzo[b]thiophene 1,1-Dioxides

Entry Benzo[b]thiophene 1,1-Dioxide Substrate Arylboronic Acid Product Yield (%)
1 Benzo[b]thiophene 1,1-dioxide Phenylboronic acid 85
2 Benzo[b]thiophene 1,1-dioxide 4-Methylphenylboronic acid 82
3 Benzo[b]thiophene 1,1-dioxide 4-Methoxyphenylboronic acid 80
4 Benzo[b]thiophene 1,1-dioxide 4-Fluorophenylboronic acid 78
5 This compound 1,1-dioxide Phenylboronic acid 76

Data compiled from studies on the Pd(II)-catalyzed oxidative cross-coupling of benzo[b]thiophene 1,1-dioxides. nih.govacs.org

Palladium-Catalyzed Oxidative Olefination Approaches to Benzo[b]thiophene Dioxides

The direct functionalization of carbon-hydrogen (C-H) bonds using transition-metal catalysis has emerged as a highly effective strategy in organic synthesis. In this context, a noteworthy development is the Palladium(II)-catalyzed oxidative olefination of benzo[b]thiophene 1,1-dioxides. This method provides a direct route to C2-alkenylated benzo[b]thiophene 1,1-dioxides, which are valuable scaffolds for developing π-conjugated fluorescent materials. nih.govnih.gov The electron-withdrawing nature of the thiophene (B33073) 1,1-dioxide group enhances the photophysical properties of these materials. nih.gov

The reaction, a form of oxidative Heck reaction, couples various benzo[b]thiophene 1,1-dioxides with alkenes like styrenes and acrylates. nih.govnih.govfigshare.com Initial investigations into the reaction between benzo[b]thiophene 1,1-dioxide and styrene (B11656) with a catalytic amount of palladium(II) acetate (Pd(OAc)₂) and silver(I) acetate (AgOAc) as an oxidant in acetic acid (AcOH) at 100 °C resulted in a 37% yield of the desired product, (E)-2-styrylbenzo[b]thiophene 1,1-dioxide. acs.org

Optimization of the reaction conditions was crucial for improving efficiency. Researchers found that using a combination of Pd(OAc)₂ (5 mol%), silver pivalate (B1233124) (AgOPiv) as the oxidant (3.0 equivalents), and pivalic acid (PivOH) as an additive (3.0 equivalents) in tetrahydrofuran (B95107) (THF) as the solvent at a lower temperature of 80 °C for 12 hours significantly enhanced the outcome. acs.org These optimized conditions led to a 95% yield of the C2-olefinated product, demonstrating a highly efficient and selective transformation. acs.org

The general procedure involves adding the benzo[b]thiophene 1,1-dioxide derivative, the alkene, Pd(OAc)₂, AgOPiv, and PivOH to THF in a Schlenk tube under a nitrogen atmosphere and heating the mixture. acs.org

Detailed Research Findings

The scope of this Pd(II)-catalyzed oxidative olefination has been explored with respect to both the alkene and the benzo[b]thiophene 1,1-dioxide components.

The reaction is compatible with a wide range of styrene derivatives. nih.gov Styrenes bearing electron-donating groups (such as methyl and methoxy) and electron-withdrawing groups (like fluoro and trifluoromethyl) on the aryl ring react smoothly with benzo[b]thiophene 1,1-dioxide to produce the corresponding C2-alkenylated products in good to excellent yields. nih.gov This demonstrates the broad functional group tolerance of the methodology.

Table 1: Scope of Palladium-Catalyzed Oxidative Olefination with Various Alkenes

Alkene ReactantProductIsolated Yield (%)
Styrene(E)-2-Styrylbenzo[b]thiophene 1,1-dioxide95
4-Methylstyrene(E)-2-(4-Methylstyryl)benzo[b]thiophene 1,1-dioxide85
4-Methoxystyrene(E)-2-(4-Methoxystyryl)benzo[b]thiophene 1,1-dioxide82
4-Fluorostyrene(E)-2-(4-Fluorostyryl)benzo[b]thiophene 1,1-dioxide60 nih.gov
4-(Trifluoromethyl)styrene(E)-2-(4-(Trifluoromethyl)styryl)benzo[b]thiophene 1,1-dioxide50 nih.gov
Butyl acrylate(E)-Butyl 3-(benzo[b]thiophen-2-yl-1,1-dioxide)acrylate75

Similarly, the reaction tolerates various substituents on the benzo[b]thiophene 1,1-dioxide core. nih.gov Derivatives with methyl, tert-butyl, and phenyl groups at different positions on the benzene (B151609) ring were successfully coupled with styrene. For instance, 3-methylbenzo[b]thiophene (B106505) 1,1-dioxide reacted efficiently, indicating that steric hindrance at the C3 position does not significantly impede the C2-selective olefination. nih.gov Notably, this compound 1,1-dioxide also proved to be a viable substrate, affording the desired product in a high yield of 80%.

Table 2: Scope of Palladium-Catalyzed Oxidative Olefination with Substituted Benzo[b]thiophene 1,1-Dioxides

Benzo[b]thiophene 1,1-Dioxide ReactantProduct (with Styrene)Isolated Yield (%)
3-Methylbenzo[b]thiophene 1,1-dioxide(E)-3-Methyl-2-styrylbenzo[b]thiophene 1,1-dioxide89
5-Methylbenzo[b]thiophene 1,1-dioxide(E)-5-Methyl-2-styrylbenzo[b]thiophene 1,1-dioxide92
6-Methylbenzo[b]thiophene 1,1-dioxide(E)-6-Methyl-2-styrylbenzo[b]thiophene 1,1-dioxide94
5-(tert-Butyl)benzo[b]thiophene 1,1-dioxide(E)-5-(tert-Butyl)-2-styrylbenzo[b]thiophene 1,1-dioxide85
This compound 1,1-dioxide(E)-5-Phenyl-2-styrylbenzo[b]thiophene 1,1-dioxide80

A plausible mechanism for this transformation begins with a reversible C-H activation at the C2 position of the benzo[b]thiophene 1,1-dioxide by the Pd(II) species, forming a palladacycle intermediate. acs.org This intermediate then coordinates with the alkene. Subsequent migratory insertion of the alkene into the Pd-C bond occurs, followed by β-hydride elimination, which releases the C2-alkenylated product and a Pd(II)H species. acs.org The active Pd(II) catalyst is then regenerated in the presence of the silver pivalate oxidant.

Reactivity and Functionalization of 5 Phenylbenzo B Thiophene Frameworks

C-H Activation and Site-Selective Functionalization in Benzo[b]thiophene Systems

Direct C-H activation has emerged as a powerful and atom-economical tool for modifying benzo[b]thiophene systems, often providing alternatives to classical cross-coupling reactions that require pre-functionalized substrates. nih.govmdpi.com The inherent reactivity of the C-H bonds on the benzo[b]thiophene core allows for regioselective introduction of new functional groups, with the C2 position being the most reactive site. mdpi.com

Recent studies have demonstrated the feasibility of palladium-catalyzed C-H functionalization on the oxidized form of the scaffold, the benzo[b]thiophene 1,1-dioxide. For instance, a Pd(II)-catalyzed C2-selective oxidative olefination of various benzo[b]thiophene 1,1-dioxides, including 5-phenylbenzo[b]thiophene 1,1-dioxide, has been successfully developed. nih.govacs.org This reaction, proceeding via an oxidative Heck pathway, allows for the introduction of alkenyl groups at the C2 position with high selectivity. nih.gov The reaction tolerates a range of substituted benzo[b]thiophene 1,1-dioxides and alkenes. acs.org

Similarly, a novel oxidative cross-coupling of benzo[b]thiophene 1,1-dioxides with arylboronic acids provides a direct route to C2-arylated products. nih.govacs.org This Pd(II)-catalyzed arylation also proceeds via a C-H activation mechanism and has been shown to be effective for this compound 1,1-dioxide, affording the corresponding 2-arylated product in good yield. nih.gov The reaction conditions are optimized to favor the C2-arylation, and no C3-arylated product is typically observed. nih.govacs.org These C-H activation strategies highlight a modern approach to diversifying the benzo[b]thiophene core, particularly for its sulfone derivative.

Table 1: Palladium-Catalyzed C2-Selective C-H Functionalization of this compound 1,1-Dioxide
Reaction TypeSubstrateCoupling PartnerCatalyst/ReagentsProductYield (%)Reference
Oxidative OlefinationThis compound 1,1-dioxideStyrene (B11656)Pd(OAc)₂, AgOPiv, PivOH, THF(E)-2-styryl-5-phenylbenzo[b]thiophene 1,1-dioxideNot specified in abstract acs.org
Direct ArylationThis compound 1,1-dioxidePhenylboronic acidPd(OAc)₂, Cu(OAc)₂, Pyridine, DMSO2,5-Diphenylbenzo[b]thiophene 1,1-dioxide76 nih.gov

Derivatization of this compound via Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental methods for the derivatization of heterocyclic compounds, including the this compound framework. These reactions typically involve the coupling of a halogenated or otherwise activated heterocycle with a variety of coupling partners.

Suzuki Coupling: The Suzuki reaction, which couples an organoboron reagent with an organohalide, is a versatile method for forming carbon-carbon bonds. mdpi.com For the this compound scaffold, a bromo- or iodo-substituted derivative (e.g., at the C2, C3, or other positions) could be coupled with various aryl or vinyl boronic acids to introduce new substituents. This reaction is widely used for the synthesis of biaryl and hetero-biaryl structures. acs.org

Stille Coupling: The Stille coupling utilizes an organotin reagent and an organohalide. mdpi.comwiley-vch.de It is known for its tolerance of a wide range of functional groups. mdpi.com A halogenated this compound could be coupled with aryl, vinyl, or alkyl stannanes to achieve derivatization. This method is particularly useful in the synthesis of complex molecules and conjugated polymers. wiley-vch.de

Heck Coupling: The Heck reaction involves the coupling of an unsaturated halide with an alkene. mdpi.com This provides a direct method for the alkenylation of the this compound core. For example, a bromo-substituted this compound could react with various alkenes to form styrenyl or other vinyl-substituted derivatives. There are also examples of decarboxylative Heck-type couplings being used for the functionalization of benzo[b]thiophenes. rsc.org

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. scispace.com It is a highly efficient method for introducing alkynyl moieties onto the this compound scaffold. The resulting alkynylated products can serve as versatile intermediates for further transformations, such as cyclization reactions or the synthesis of more complex conjugated systems. scispace.comresearchgate.net

While specific examples for the this compound parent compound are not extensively detailed in the provided search results, the general applicability of these powerful cross-coupling reactions to the benzo[b]thiophene system is well-established. acs.org These methods provide a robust toolbox for the strategic modification of the this compound framework at various positions, enabling the synthesis of a wide array of derivatives.

Table 2: Overview of Potential Cross-Coupling Reactions for this compound Derivatization
ReactionTypical SubstrateCoupling PartnerBond FormedCatalyst System (Typical)
SuzukiHalo-5-phenylbenzo[b]thiopheneOrganoboron ReagentC-C (Aryl, Vinyl)Pd(0) or Pd(II) / Base
StilleHalo-5-phenylbenzo[b]thiopheneOrganostannaneC-C (Alkyl, Vinyl, Aryl)Pd(0)
HeckHalo-5-phenylbenzo[b]thiopheneAlkeneC-C (Vinyl)Pd(0) / Base
SonogashiraHalo-5-phenylbenzo[b]thiopheneTerminal AlkyneC-C (Alkynyl)Pd(0) / Cu(I) / Base

Transformations Involving Benzo[b]thiophene 1,1-Dioxides

The oxidation of the sulfur atom in the benzo[b]thiophene ring to a sulfone fundamentally alters the electronic properties and reactivity of the molecule. The resulting benzo[b]thiophene 1,1-dioxides are no longer aromatic in the thiophene (B33073) portion and behave as cyclic α,β-unsaturated sulfones. utexas.edu This transformation opens up unique avenues for functionalization that are not accessible with the parent benzothiophene (B83047).

One of the most significant reactions of thiophene 1,1-dioxides is their participation as dienes in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. acs.org The electron-withdrawing nature of the sulfone group activates the diene system, allowing it to react with a variety of dienophiles. This reaction can be a powerful tool for the construction of complex polycyclic structures. Following the cycloaddition, the sulfone group can often be extruded as sulfur dioxide upon heating, leading to the formation of a new six-membered ring.

In addition to cycloadditions, benzo[b]thiophene 1,1-dioxides can undergo other transformations. As discussed in Section 3.1, the C2 position is susceptible to palladium-catalyzed C-H functionalization, such as olefination and arylation. nih.govnih.govacs.org Furthermore, the sulfone can be reduced back to the corresponding benzothiophene. For example, monocyclic thiophene 1,1-dioxides and benzo[b]thiophene 1,1-dioxides can be reduced using zinc in a mixture of acetic acid and hydrochloric acid. utexas.edu This reduction allows for the temporary use of the sulfone as an activating group, which can then be removed to restore the original benzothiophene core. The versatile reactivity of benzo[b]thiophene 1,1-dioxides makes them valuable intermediates in organic synthesis.

Strategic Introduction of Pharmacophoric Moieties into Benzo[b]thiophene Scaffolds

The benzo[b]thiophene scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a framework that can bind to multiple biological targets with high affinity. ijpsjournal.com Consequently, the strategic introduction of pharmacophoric moieties onto this core is a common strategy in drug discovery to develop novel therapeutic agents with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.net

One approach involves the incorporation of structural motifs known to interact with specific enzymes. For instance, benzo[b]thiophene-chalcone hybrids have been designed and synthesized as cholinesterase inhibitors for potential application in Alzheimer's disease. nih.gov In these hybrids, the chalcone (B49325) moiety is integrated into the benzothiophene ring system, and further substitutions on the phenyl rings can modulate the inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov For example, compound 5f from one study was identified as a potent AChE inhibitor, while compound 5h was a strong BChE inhibitor. nih.gov

Another strategy is the development of multi-kinase inhibitors. By attaching specific side chains, such as substituted carbohydrazides, to the benzo[b]thiophene core, researchers have created compounds that can inhibit several kinases involved in cancer progression. nih.gov Compound 16b , a 5-hydroxybenzo[b]thiophene hydrazide derivative, emerged from one such study as a potent inhibitor of multiple kinases and demonstrated significant anti-cancer effects against glioblastoma cells. nih.gov

Table 3: Examples of Bioactive Benzo[b]thiophene Derivatives
Compound ClassPharmacophoric FeaturesBiological Target/ActivityExample CompoundReference
Benzothiophene-chalcone hybridsChalcone moiety fused with benzothiopheneCholinesterase Inhibition (AChE/BChE)Compound 5f (AChE), Compound 5h (BChE) nih.gov
5-Hydroxybenzothiophene hydrazidesSubstituted N'-phenylcarbohydrazide at C2Multi-kinase Inhibition (e.g., Clk4, DRAK1, haspin)Compound 16b nih.gov
Benzo[b]thiophene-3-carboxamide 1,1-dioxidesCarboxamide at C3, 1-methyl-1H-pyrazole at C5Anticancer (RhoA/ROCK pathway inhibition)Compound b19 nih.gov

Computational and Theoretical Investigations of 5 Phenylbenzo B Thiophene and Its Analogues

Molecular Docking Studies and Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand and predict the interaction between small molecules and biological macromolecules such as proteins.

Elucidation of Binding Mechanisms with Biological Macromolecules

Molecular docking studies have been instrumental in clarifying the binding mechanisms of benzo[b]thiophene derivatives with various biological targets. For instance, a series of novel benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives were synthesized and evaluated for their affinity towards 5-HT1A serotonin (B10506) receptors. chemicalbook.com Docking studies revealed that these compounds bind to the 5-HT1A receptor in a similar fashion, with a key hydrogen bond forming between the protonated nitrogen of the piperazine (B1678402) ring and the D116 residue of the receptor. chemicalbook.com This interaction, along with other electrostatic and hydrophobic interactions, helps to stabilize the ligand-receptor complex and explains the observed binding affinities. chemicalbook.com The most promising compound in this series, 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one, displayed a micromolar affinity for the 5-HT1A sites. chemicalbook.com

In another study, novel derivatives of benzo[b]thiophene-2-carbaldehyde were investigated as potential ligands for human IgM Fc domains. rsc.org Virtual screening and molecular docking identified protein target 4JVW as the most favorable interaction partner, with calculated binding energies ranging from -7.5 to -8.0 kcal/mol for the different derivatives. rsc.org Molecular dynamics simulations further confirmed the stability of these protein-ligand complexes. rsc.org

Furthermore, benzo[b]thiophene-chalcone hybrids have been explored as inhibitors of cholinesterases, enzymes implicated in Alzheimer's disease. nih.gov Docking studies on the most active compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) elucidated their binding modes. For the best AChE inhibitor, a hydrogen bond between the carbonyl oxygen and the TYR337 residue, along with π-stacking between the benzoyl aromatic ring and TRP86, were identified as crucial interactions. nih.gov For the most potent BChE inhibitor, the binding pose was stabilized by a T-shaped π-stacking interaction with TRP231 and a hydrogen bond with a structural water molecule. nih.gov

Derivative ClassTarget MacromoleculeKey Interacting ResiduesBinding Energy (kcal/mol)
Benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-ones5-HT1A Serotonin ReceptorD116Not explicitly stated, but H-bond distance < 3.00 Å
Benzo[b]thiophene-2-carbaldehyde derivativesHuman IgM Fc Domain (4JVW)Not specified-7.5 to -8.0
Benzo[b]thiophene-chalcone hybridsAcetylcholinesterase (AChE)TYR337, TRP86Not specified
Benzo[b]thiophene-chalcone hybridsButyrylcholinesterase (BChE)TRP231, SER198, GLY116, GLY117Not specified

Conformational Analysis and Stereochemical Influences on Molecular Recognition

The three-dimensional conformation of a molecule is critical for its ability to bind to a biological target. Conformational analysis of benzo[b]thiophene derivatives has provided insights into how their shape and the spatial arrangement of their functional groups influence molecular recognition.

A study on 2- and 3-(p-methoxybenzoyl)-benzo[b]thiophene revealed that the conformation of the molecule is influenced by the position of the substituent. malayajournal.org For the 2-substituted derivative, the S,O-cis(Z) conformation was found to be more abundant in the equilibrium mixture of the two nearly planar conformers. malayajournal.org In contrast, the 3-substituted analogue predominantly adopts an X,O-trans conformation. malayajournal.org In both cases, the p-methoxyphenyl ring is twisted by approximately 30° from the plane of the carbonyl group, a deviation attributed to steric factors. malayajournal.org This twisting and the preferred conformations directly impact how the molecule presents its functional groups for interaction with a target, thereby influencing molecular recognition. The inherent flexibility of certain derivatives, such as the number of rotatable bonds in benzothiophene (B83047)chalcone (B49325) hybrids, is another factor that can affect selectivity towards a target, as a very flexible molecule may not bind selectively. nih.gov

Density Functional Theory (DFT) Calculations for 5-Phenylbenzo[b]thiophene

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the chemical reactivity, reaction mechanisms, and electronic properties of molecules like this compound.

Mechanistic Elucidation of Chemical Reactions and Pathways

DFT calculations have been successfully employed to unravel the mechanisms of chemical reactions involving the benzo[b]thiophene core. For example, the mechanism of a domino reaction to produce a benzothiophene-fused eight-membered N-heterocycle was investigated using DFT. wikipedia.org The calculations revealed that the reaction is triggered by a condensation reaction at either the C2 or C3 position of the thioisatin starting material, depending on the Brønsted acid-base form of the amine partner used. wikipedia.org

In a different study, DFT was used to predict the outcome of palladium-catalyzed C-H functionalization of thiophenes with aluminum hydride reagents. mdpi.com The computational model predicted that metalation should occur exclusively at the 2-position of the thiophene (B33073) ring and that subsequent ring-opening via C-S bond activation would be energetically unfavorable. mdpi.com These theoretical predictions were later verified by experimental findings, showcasing the predictive power of DFT in guiding synthetic efforts. mdpi.com

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic structure of a molecule, particularly the energies and shapes of its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key determinants of its chemical reactivity and photophysical properties. acs.orgmdpi.com DFT is a powerful tool for calculating these properties.

The HOMO is the orbital that acts as an electron donor, so its energy is related to the molecule's nucleophilicity and ionization potential. e-bookshelf.de The LUMO, on the other hand, is the orbital that acts as an electron acceptor, and its energy relates to the molecule's electrophilicity and electron affinity. e-bookshelf.de The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and its electronic transition properties. mdpi.com

For thiophene derivatives, DFT calculations have shown that the HOMO-LUMO gap can be tuned by altering the substituents on the thiophene ring. pharmaguideline.com For example, in a study of novel benzo[b]thiophene-2-carbaldehyde derivatives, quantum chemical calculations indicated varying molecular stabilities based on their energy gaps. rsc.org The derivative BTAP3 exhibited the highest energy gap (ΔE = 3.59 eV) and global hardness, suggesting greater stability, while BTAP2 had the lowest energy gap (ΔE = 3.22 eV), indicating enhanced reactivity potential. rsc.org Such analyses are crucial for designing molecules with specific electronic properties for applications in materials science and medicinal chemistry.

Compound/DerivativeHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
Thiophene Derivative 5-4.994-1.1423.852
BTAP2Not specifiedNot specified3.22
BTAP3Not specifiedNot specified3.59

Investigations of Chemo-Mechanical Coupling Phenomena

Chemo-mechanical coupling refers to the interplay between chemical processes and mechanical forces, where applying a mechanical stress can influence chemical reactivity or, conversely, a chemical reaction can induce a mechanical response. While specific DFT studies on the chemo-mechanical coupling of this compound are not widely reported, research on related, larger benzothiophene-based systems provides valuable insights into this phenomenon.

A study on wikipedia.orgbenzothieno[3,2-b] wikipedia.orgbenzothiophene (BTBT) derivatives demonstrated their mechanofluorochromic (MFC) behavior. rsc.org MFC is a process where the fluorescence properties of a material change in response to mechanical stimuli like grinding or shearing. This change is often due to alterations in the solid-state molecular packing. The investigation revealed that the designed BTBT derivatives exhibited changes in their emission characteristics upon mechanical stress, highlighting the potential for these types of molecules in applications such as sensors and smart materials. rsc.org The electronic distribution and energy levels, which can be precisely calculated by DFT, are fundamental to understanding these MFC properties. rsc.org This suggests that the this compound scaffold, as a core component of such larger systems, could also be susceptible to chemo-mechanical effects, a hypothesis that warrants further theoretical and experimental exploration.

Structure-Activity and Structure-Mechanical Activity Relationship (SAR/SMAR) Studies

Computational and theoretical methods are indispensable in modern chemistry for predicting molecular properties and guiding the design of novel functional molecules. In the context of this compound and its analogues, these investigations provide deep insights into the relationships between molecular structure and both biological activity and mechanical responsiveness.

Computational Approaches to Structure-Activity Relationships in Biological Contexts

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to elucidate how the chemical structure of a compound influences its biological activity. nih.gov Computational approaches have significantly accelerated this process for benzo[b]thiophene derivatives by providing detailed molecular-level insights. nih.gov Methods such as molecular docking, quantitative structure-activity relationship (QSAR), and molecular dynamics (MD) simulations are routinely employed to predict the interactions of these compounds with biological targets. nih.govnih.gov

One key area of investigation is in the development of kinase inhibitors. For instance, in a study on 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives, in silico docking was used to understand the interactions with the ATP binding sites of kinases like DYRK1A, CLK1, and CLK4. rsc.org These computational models revealed that substitutions on the benzo[b]thiophene ring are critical for inhibitory activity. Specifically, 5-hydroxy and 5-methoxy derivatives showed potent inhibition, with IC50 values in the nanomolar range. rsc.org

Quantum chemical calculations are also used to determine the electronic properties that govern reactivity and stability. In a study of novel benzo[b]thiophene-2-carbaldehyde derivatives, calculations were used to determine molecular stability and reactivity potential. nih.gov The compound BTAP2 was identified as having the highest potential for reactivity due to its low energy gap (ΔE = 3.22 eV). nih.gov These theoretical predictions were complemented by molecular docking studies, which identified favorable binding energies with the human IgM Fc Domain (protein target 4JVW). nih.gov

The following table summarizes the binding energies and electronic properties of these derivatives.

CompoundBinding Energy (kcal/mol) with 4JVWEnergy Gap (ΔE) (eV)Global Hardness (η)Global Softness (S)
BTAP1 -8.0---
BTAP2 -7.53.22-0.62
BTAP3 -7.63.591.8-

Data sourced from computational studies on benzo[b]thiophene-2-carbaldehyde derivatives. nih.gov

Furthermore, SAR studies on glycosylated 2-phenyl-benzo[b]thiophenes have shown that specific structural features significantly influence their ability to bind to DNA and exert cytotoxic effects on cancer cell lines. nih.govresearchgate.net Computational analysis helps to understand how factors like the stereochemistry at the anomeric position and substituents on the carbohydrate moiety affect these interactions at a molecular level. nih.govresearchgate.net

Elucidation of Structure-Mechanical Activity Relationships in Mechanophores

While SAR focuses on biological activity, Structure-Mechanical Activity Relationship (SMAR) studies investigate how a molecule's structure dictates its response to mechanical force. Functional groups that exhibit a controlled chemical response to external mechanical stress are known as mechanophores. duke.edu Embedding these units into polymers can create materials that, for example, strengthen or remodel in response to stress, preventing material failure. duke.edu

Computational methods are critical for understanding and predicting the behavior of mechanophores. nih.gov The "constrained geometries simulate external force" (CoGEF) method is one such technique used to reliably predict trends in mechanophore reactivity under load. nih.govsemanticscholar.org Although research has largely focused on scaffolds like cyclobutane, the principles are applicable to benzo[b]thiophene-based systems. nih.govsemanticscholar.org Theoretical calculations can model how tensile forces applied to a polymer chain containing a benzo[b]thiophene derivative would affect its covalent bonds. These simulations can predict the force required to activate the mechanophore, guiding the design of new stress-responsive materials. The goal is to design molecules where the force triggers a constructive chemical reaction rather than simple chain scission. duke.edu

Simulation of Aggregation and Self-Assembly Pathways for Benzo[b]thiophene Derivatives

The spontaneous organization of molecules into ordered structures, known as self-assembly, is a key process in both biology and materials science. arxiv.org Computational simulations are powerful tools for exploring the thermodynamic and kinetic pathways of aggregation for benzo[b]thiophene derivatives. arxiv.org Techniques range from all-atom molecular dynamics (MD) to coarse-grained approaches like dissipative particle dynamics (DPD), which can simulate larger systems over longer timescales. arxiv.orgnih.gov

A significant application of this research is in studying modulators of protein aggregation, such as in Alzheimer's disease. A study of N-phenylbenzo[b]thiophene-2-carboxamide derivatives investigated their ability to modulate the aggregation of the amyloid beta (Aβ42) peptide. researchgate.net Molecular docking simulations suggested that the orientation of the benzo[b]thiophene ring system plays a crucial role in its binding to Aβ42 assemblies and its subsequent ability to inhibit or accelerate aggregation. researchgate.net Experimental results, often rationalized through simulation, showed that derivatives with a methoxyphenol pharmacophore demonstrated concentration-dependent inhibition of Aβ42 aggregation. researchgate.net

The table below presents the inhibitory effects of selected benzo[b]thiophene derivatives on Aβ42 aggregation.

CompoundMaximum Inhibition of Aβ42 Aggregation (%)
Compound 4b 54%
Compound 4a ~45%
Compound 5a ~48%
Compound 5b ~40%

Data from in vitro thioflavin T (ThT) based fluorescence aggregation kinetics study. researchgate.net

These simulations provide a mechanistic understanding of how small molecules can direct the self-assembly process, which is crucial for designing new therapeutic agents and advanced materials. researchgate.net

Intermolecular Interactions Energy Studies

The aggregation, self-assembly, and crystal packing of this compound and its analogues are governed by noncovalent intermolecular interactions. Understanding the nature and strength of these forces is essential for predicting the macroscopic properties of materials. High-level quantum chemical methods are employed to provide a reliable description of these interactions. nih.gov

Methods such as the coupled cluster with singles, doubles, and perturbative triples [CCSD(T)] extrapolated to the complete basis set (CBS) limit are used to accurately quantify the strength of intermolecular binding. nih.govresearchgate.net The physical origin of these interactions is often investigated using DFT-based symmetry-adapted perturbation theory (SAPT), which decomposes the total interaction energy into physically meaningful components like electrostatic, exchange, induction, and dispersion forces. nih.gov

The following table shows the calculated interaction energies for symmetric thiophene dimers.

DimerInteraction Energy (ΔECC) (kJ/mol)
S-T1 -44.96
S-T2 -65.45
S-T3 -85.24
S-T4 -105.73
S-T5 -125.63
S-T6 -128.53

Interaction energies calculated using high-level quantum chemical approaches. nih.gov

These detailed energy studies are crucial for the rational design of organic electronic materials, where charge transport properties are highly dependent on the molecular arrangement in the solid state. researchgate.net

Research Applications of 5 Phenylbenzo B Thiophene Derivatives: Mechanistic and Methodological Focus

Applications in Advanced Materials Science

The unique electronic properties of the benzo[b]thiophene core, characterized by its electron-rich nature and planar structure, make its derivatives highly suitable for applications in organic electronics. nih.govwikipedia.org The addition of a phenyl group and other substituents allows for the fine-tuning of these properties, leading to the development of novel materials for a range of advanced applications.

Design and Synthesis of Organic Semiconductors Based on Benzo[b]thiophene

Benzo[b]thiophene derivatives are cornerstone materials in the field of organic semiconductors due to their excellent charge transport characteristics and environmental stability. mdpi.commdpi.com The synthesis of these materials often involves metal-catalyzed cross-coupling reactions, such as the Stille coupling or Suzuki-Miyaura coupling, to introduce various functional groups onto the benzo[b]thiophene core. mdpi.commdpi.com For instance, researchers have synthesized novel benzo[b]thieno[2,3-d]thiophene (BTT) derivatives for use as solution-processable organic semiconductors in organic field-effect transistors (OFETs). mdpi.comresearchgate.net

One synthetic approach involves the stannylation of the benzo[b]thieno[2,3-d]thiophene core, followed by a Stille coupling with a suitable aryl bromide to yield the desired product. mdpi.com The introduction of different side chains, such as linear octyl or branched 2-ethylhexyl groups, is a key strategy to modulate the solubility, thermal stability, and molecular packing of the resulting semiconductor, which in turn dictates its performance in electronic devices. rsc.org While alkyl side chains can improve solution-processability, they can also introduce steric hindrance that may disrupt optimal molecular packing and degrade OFET performance. rsc.org This highlights the critical need for precise molecular engineering in the design of high-performance organic semiconductors.

Utilization in Organic Electronic Device Architectures (e.g., Organic Solar Cells, OLEDs)

The versatility of benzo[b]thiophene derivatives extends to their use in various organic electronic devices, including organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). mdpi.comchemimpex.com In the realm of OSCs, derivatives of benzo[b]thiophene have been investigated as donor materials in bulk heterojunction devices. The introduction of specific thiophene-based donors can positively shift the HOMO and LUMO energy levels of organic dyes, providing a larger driving force for charge separation and reducing energy loss. rsc.org For example, sensitizers incorporating a thieno[3,2-b] nih.govbenzothiophene (B83047) unit have demonstrated improved photovoltaic performance and photostability compared to reference dyes. rsc.org

Thiophene (B33073) derivatives are also crucial in OLED technology due to their excellent electron transport properties. nih.gov The incorporation of a thiophene core in the design of multi-resonance thermally activated delayed fluorescence (MR-TADF) emitters has been shown to enhance intramolecular charge transfer and spin-orbit coupling. nih.govrsc.org This leads to highly efficient OLEDs with narrowband green emission, high color purity, and reduced efficiency roll-off at high brightness. nih.govrsc.org A solution-processed OLED employing a D–π–A type fluorophore with a thieno[3,2-b]thiophene linker demonstrated excellent performance, including high quantum efficiencies in both solid-state (41%) and solution (86%). beilstein-journals.org

Development of Mechanophores for Chemo-Mechanical Transduction Studies

Mechanophores are molecules that respond to mechanical stress by undergoing a chemical transformation, often leading to a change in color or fluorescence. This property makes them useful for studying stress and strain in materials. While research into mechanochemical synthesis of complex thiophene-based structures like covalent organic frameworks exists, the specific application of 5-phenylbenzo[b]thiophene derivatives as mechanophores for chemo-mechanical transduction is not a widely documented area of research. rsc.org The development of piezochromic materials, which change color in response to pressure, has been explored in other material systems, but direct examples utilizing the benzo[b]thiophene core are scarce in the current literature. sapub.org This suggests that the exploration of this compound derivatives in the field of mechanophores is a nascent or yet-to-be-explored avenue of research.

Exploration in Fluorescent Materials Exhibiting Aggregation-Induced Emission (AIE) Characteristics

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly fluorescent upon aggregation. This is in stark contrast to the aggregation-caused quenching (ACQ) effect commonly observed in many traditional fluorophores. The mechanism behind AIE is often attributed to the restriction of intramolecular motion (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.

Derivatives of nih.govbenzothieno[3,2-b] nih.govbenzothiophene (BTBT), a related fused thiophene system, have been investigated for their AIE properties. rsc.org By attaching a tetraphenylethylene (TPE) moiety, a well-known AIE-active group, to the BTBT core, researchers have successfully created a molecule (BTBT-TPE) that exhibits AIE behavior. In contrast, a similar BTBT derivative with a phenyl-N,N-dimethylamine group showed aggregation-caused quenching, highlighting the critical role of the ancillary moiety in inducing AIE. rsc.org These findings suggest that the this compound scaffold, when appropriately functionalized with moieties that promote RIM, holds significant potential for the development of novel AIE-active fluorescent materials.

Mechanistic Studies in Chemical Biology and Medicinal Chemistry

Beyond materials science, benzo[b]thiophene derivatives have emerged as valuable tools for investigating complex biological processes at the molecular level, particularly in the context of neurodegenerative diseases.

Modulation of Amyloid-Beta (Aβ42) Aggregation Mechanisms by Benzo[b]thiophene Derivatives

The aggregation of the amyloid-beta peptide, particularly the 42-amino-acid-long form (Aβ42), is a central event in the pathogenesis of Alzheimer's disease. Consequently, small molecules that can modulate this aggregation process are of significant interest as both research tools and potential therapeutic leads. A series of N-phenylbenzo[b]thiophene-2-carboxamide derivatives have been designed and synthesized to study their effects on Aβ42 aggregation. nih.govresearchgate.net

These studies have revealed that the substitution pattern on the N-phenyl ring plays a crucial role in determining whether the compound inhibits or promotes Aβ42 fibrillogenesis. nih.gov For instance, derivatives possessing a methoxyphenol group were found to be concentration-dependent inhibitors of Aβ42 aggregation. nih.govresearchgate.net In contrast, the incorporation of a 4-methoxyphenyl ring led to a significant acceleration of Aβ42 fibril formation. nih.govresearchgate.net

The likely mechanism of inhibition for the inhibitory compounds is their ability to interact with prefibrillar Aβ42 aggregates, thereby reducing their self-assembly into mature fibrils. nih.gov Conversely, some N-phenylbenzo[b]thiophene-2-carboxamides have been shown to promote the formation of long, elongated fibril structures, which paradoxically leads to a mitigation of Aβ42-induced neurotoxicity. nih.gov This suggests that these compounds alter the misfolding pathway of Aβ42 to favor the formation of less toxic, stable aggregates over the more harmful soluble oligomeric species. nih.gov Molecular docking studies further indicate that the orientation of the benzo[b]thiophene ring is a key factor in how these molecules interact with Aβ42 and modulate its aggregation pathway. nih.govresearchgate.net

Anti-Cancer and Antiproliferative Activity Mechanistic Insights

The structural versatility of this compound derivatives has been exploited in the development of potent anti-cancer agents. These compounds exert their antiproliferative effects through various mechanisms, including the disruption of microtubule dynamics, modulation of hormone receptor activity, and induction of programmed cell death.

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division and are a key target for anti-cancer drugs. Certain 5-arylalkynyl-2-benzoyl thiophene derivatives have been identified as potent inhibitors of tubulin polymerization. nih.gov These compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis in cancer cells.

Docking studies have revealed that these derivatives bind to the colchicine binding site on β-tubulin. nih.gov This interaction prevents the polymerization of tubulin heterodimers into microtubules. nih.gov For instance, the compound PST-3 has been shown to disrupt microtubule networks in cancer cells and suppress tubulin polymerization in vitro. nih.gov Similarly, other research has identified a tetrahydrobenzo[b]thiophene derivative with a strong binding affinity for the colchicine binding site, suggesting its potential as a tubulin polymerization inhibitor.

The estrogen receptor (ER) is a crucial driver of growth in a significant percentage of breast cancers. nih.gov Modulating the activity of this receptor is a cornerstone of endocrine therapy. While direct studies on this compound derivatives as ER modulators are an area of ongoing investigation, the principles of ER modulation involve ligands that can either mimic the action of estrogen (agonists) or block it (antagonists). nih.gov

The development of selective estrogen receptor modulators (SERMs) and selective estrogen receptor degraders (SERDs) has been pivotal in breast cancer treatment. These molecules interact with the ligand-binding domain of the ER, inducing conformational changes that either prevent its activation or lead to its degradation. nih.gov The design of novel ER inhibitors, including dual-mechanism inhibitors, aims to overcome resistance to existing therapies by inducing noncanonical structural changes in the receptor. nih.gov The benzo[b]thiophene scaffold represents a promising template for the design of new ER modulators.

Inducing apoptosis and arresting the cell cycle are key strategies in cancer therapy. Several this compound derivatives have been shown to possess these capabilities. For example, an ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivative was found to induce apoptosis in MCF-7 breast cancer cells. nih.gov This was accompanied by a significant reduction in cell viability. nih.gov

Furthermore, this compound was observed to cause a G2/M-phase and S-phase cell-cycle arrest. nih.gov Another study on a 5-hydroxybenzothiophene derivative, compound 16b , demonstrated its ability to induce G2/M cell cycle arrest and apoptosis in U87MG glioblastoma cells. nih.gov Similarly, a 5-nitro-thiophene-thiosemicarbazone derivative, PR17, was shown to induce S-phase cell cycle arrest in pancreatic ductal adenocarcinoma cells. nih.gov These findings highlight the potential of this chemical class to target fundamental cellular processes in cancer.

Table 3: Effects of this compound Derivatives on Cell Cycle and Apoptosis

Compound/Derivative Cell Line Effect on Cell Cycle Apoptosis Induction
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivative MCF-7 G2/M and S-phase arrest Yes
16b (5-hydroxybenzothiophene derivative) U87MG G2/M arrest Yes

| PR17 (5-nitro-thiophene-thiosemicarbazone derivative) | MIA PaCa-2 | S-phase arrest | Yes |

Cholinesterase Inhibition Studies and Enzyme-Inhibitor Interaction Dynamics

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are enzymes that degrade the neurotransmitter acetylcholine. Their inhibition is a key therapeutic strategy for Alzheimer's disease. Benzo[b]thiophene-chalcone hybrids have been investigated as inhibitors of these enzymes. semanticscholar.orgnih.govnih.gov

In one study, a series of these hybrids demonstrated significant inhibitory activity against both AChE and BChE. nih.govnih.gov Compound 5f was identified as the most potent AChE inhibitor, while compound 5h was the best BChE inhibitor, with an IC50 value comparable to the reference drug galantamine. nih.govnih.gov Molecular docking studies have been employed to elucidate the interactions between these inhibitors and the active sites of the cholinesterase enzymes, providing insights into the structure-activity relationships. semanticscholar.org These studies revealed that the benzothiophene-chalcone scaffold serves as a promising framework for the design of new cholinesterase inhibitors. semanticscholar.org

Table 4: Cholinesterase Inhibition by Benzo[b]thiophene-Chalcone Hybrids

Compound Target Enzyme IC50 (µM)
5f Acetylcholinesterase (AChE) 62.10
5h Butyrylcholinesterase (BChE) 24.35

Mechanistic Insights into Other Reported Biological Activities (e.g., Antimicrobial, Anti-inflammatory)

Derivatives of this compound have been the subject of research into their potential antimicrobial and anti-inflammatory properties. Mechanistic studies have begun to elucidate the pathways through which these compounds exert their effects.

Antimicrobial Activity:

The antimicrobial action of thiophene derivatives has been investigated against various pathogens, including drug-resistant bacteria. Certain thiophene compounds have demonstrated bactericidal effects against colistin-resistant Acinetobacter baumannii and E. coli. The proposed mechanisms for this activity include increased permeabilization of the bacterial membrane and a reduction in the adherence of bacteria to host cells nih.gov. Docking studies suggest that these compounds may have a strong binding affinity for outer membrane proteins such as CarO1 and Omp33 in A. baumannii, and OmpW and OmpC in E. coli nih.gov. The substitution pattern on the thiophene ring plays a crucial role in the antimicrobial potency. For instance, the presence of a 4-chlorophenyl substituent on the amide at position 2 of the thiophene ring has been shown to enhance activity in some cases nih.gov.

Anti-inflammatory Activity:

The anti-inflammatory potential of benzo[b]thiophene derivatives has also been explored. One novel derivative, 3-iodo-2-phenylbenzo[b]thiophene (IPBT), was found to significantly reduce inflammatory responses in lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells oiccpress.com. The mechanism of action involves the downregulation of pro-inflammatory genes, leading to a decrease in the production of nitric oxide and key inflammatory mediators. Specifically, IPBT was shown to inhibit the expression of cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) oiccpress.com. The aromatic and hydrophobic nature of thiophenes may enhance membrane permeability, contributing to their efficacy as anti-inflammatory agents nih.gov. The presence of specific functional groups, such as carboxylic acids, esters, amines, and amides, is important for their interaction with biological targets like COX and lipoxygenase (LOX) enzymes nih.govresearchgate.net.

Development of Kinase Inhibitors Based on Benzo[b]thiophene Scaffolds

The benzo[b]thiophene scaffold has emerged as a privileged structure in the design of kinase inhibitors, which are crucial in cancer therapy and for studying cellular processes. The versatility of this scaffold allows for the development of both multi-target and selective kinase inhibitors.

Substituted benzo[b]thiophenes have been successfully utilized to create potent inhibitors for a range of kinase targets, including LIM domain kinase (LIMK), PIM kinases, and MAPK-activated protein kinase 2 (MK2) rsc.org. The development process often begins with hits from high-throughput screening, which are then optimized to produce potent and selective compounds with in vivo bioavailability rsc.org.

One area of focus has been on developing multi-kinase inhibitors to address chemoresistance in cancer tandfonline.comresearchgate.netnih.gov. For example, a series of 5-hydroxybenzothiophene derivatives were synthesized and evaluated as multi-target kinase inhibitors. A standout compound from this series, a hydrazide derivative known as 16b , demonstrated potent inhibition against several kinases. tandfonline.comresearchgate.netnih.govnih.gov

Table 1: Kinase Inhibition Profile of Compound 16b

Kinase Target IC₅₀ (nM)
Clk4 11
DRAK1 87
Haspin 125.7
Clk1 163
Dyrk1B 284
Dyrk1A 353.3

Data sourced from multiple studies tandfonline.comnih.gov.

This compound also exhibited broad-spectrum anticancer activity and was found to induce G2/M cell cycle arrest and apoptosis in glioblastoma cells tandfonline.comresearchgate.netnih.govnih.gov.

In addition to multi-kinase inhibitors, the benzo[b]thiophene scaffold has been used to develop highly selective inhibitors. Researchers have designed 5-methoxybenzothiophene-2-carboxamide derivatives that show unprecedented selectivity for CDC-like kinases 1 and 4 (Clk1/4) over the highly homologous Dyrk1A mdpi.com. Another study focused on creating narrow-spectrum dual inhibitors of dual-specificity tyrosine-phosphorylation-regulated kinases 1A and 1B (DYRK1A and DYRK1B) nih.govurl.edu. By exploiting structural differences in the ATP-binding sites, a potent and cell-permeable inhibitor was developed with a narrower off-target profile compared to existing inhibitors nih.govurl.edu.

Future Research Directions and Unexplored Avenues for 5 Phenylbenzo B Thiophene

Emerging Synthetic Methodologies for Benzo[b]thiophene Derivatization

The functionalization of the benzo[b]thiophene core is crucial for tuning the properties of 5-phenylbenzo[b]thiophene and synthesizing novel derivatives. While classical methods for constructing the benzo[b]thiophene ring system are well-established, recent advancements in synthetic organic chemistry offer more efficient and versatile strategies for derivatization. tandfonline.com Future research will likely focus on the application of modern synthetic techniques to the this compound backbone.

One of the most promising areas is the use of transition metal-catalyzed C-H activation . This approach allows for the direct functionalization of C-H bonds, which are ubiquitous in organic molecules, providing a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. mdpi.com For instance, palladium-catalyzed direct arylation has been successfully applied to the benzo[b]thiophene core, and exploring this methodology for the selective functionalization of the remaining C-H bonds on the this compound scaffold is a logical next step. nih.govmdpi.com Silver-mediated C-H activation has also been shown to enable arylation at near-room temperature, offering milder reaction conditions. nih.govresearchgate.net

Photoredox catalysis represents another burgeoning field with significant potential. unica.it Utilizing visible light to initiate radical-based transformations, this methodology has been employed for the synthesis of substituted benzo[b]thiophenes. mdpi.comresearchgate.net The application of photoredox catalysis to this compound could enable a range of novel transformations, such as alkylation, arylation, and the introduction of various functional groups under mild conditions, which are often not achievable with traditional thermal methods.

Furthermore, the development of domino reactions offers a powerful strategy for the rapid construction of complex molecular architectures from simple starting materials. mdpi.com Designing one-pot sequences that start with or incorporate this compound could lead to the efficient synthesis of libraries of complex derivatives for biological screening or materials testing.

Synthetic MethodologyPotential Advantages for this compound DerivatizationKey Catalyst/Condition
C-H Activation High atom economy, reduced synthetic steps, access to novel substitution patterns.Palladium, Rhodium, Silver
Photoredox Catalysis Mild reaction conditions (visible light, room temperature), generation of reactive radical intermediates.Organic dyes (e.g., Eosin Y), Ruthenium or Iridium complexes
Domino Reactions Increased molecular complexity in a single step, high efficiency.Base or metal catalysts

Advanced Computational Approaches for Structure-Function Prediction

As libraries of this compound derivatives are synthesized, advanced computational methods will be indispensable for predicting their physicochemical properties and biological activities, thereby guiding further synthetic efforts. These in silico techniques can significantly accelerate the discovery of new lead compounds and functional materials by prioritizing the most promising candidates for synthesis and experimental testing. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful tool for correlating the structural features of molecules with their biological activities. ipb.ptchem-soc.si By developing QSAR models for a series of this compound analogs, it would be possible to predict their activity as, for example, anticancer agents, enzyme inhibitors, or antimicrobial compounds. nih.govresearchgate.net These models can identify key molecular descriptors, such as electronic, steric, and lipophilic properties, that govern the desired biological effect.

Molecular docking simulations can provide detailed insights into the binding interactions between this compound derivatives and their biological targets, such as enzymes or receptors. nih.govnih.govmdpi.com This approach can be used to predict the binding affinity and orientation of a ligand within the active site of a protein, helping to rationalize observed structure-activity relationships and guide the design of more potent and selective inhibitors. mdpi.com For instance, docking studies could be employed to explore the potential of this compound derivatives as inhibitors of targets relevant to cancer or neurodegenerative diseases.

Density Functional Theory (DFT) calculations are essential for predicting the electronic and optical properties of molecules, which is particularly relevant for materials science applications. researchgate.netresearchgate.net For this compound derivatives, DFT can be used to calculate parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, and absorption/emission spectra. mdpi.comnih.govscienceopen.com This information is crucial for assessing their potential as organic semiconductors, fluorescent probes, or components in organic light-emitting diodes (OLEDs). acs.orgacs.org

Computational MethodPredicted Properties/ApplicationsKey Outputs
QSAR Biological activity (e.g., anticancer, antioxidant). ipb.ptresearchgate.netPredictive models based on molecular descriptors.
Molecular Docking Ligand-protein binding modes and affinities. mdpi.commdpi.comBinding energy scores, visualization of interactions.
DFT Calculations Electronic and optical properties for materials science. researchgate.netnih.govHOMO/LUMO energies, band gap, simulated spectra.

Novel Mechanistic Applications in Chemical Biology and Materials Science

The unique structural and electronic features of the this compound core suggest its utility in a range of novel applications within chemical biology and materials science. Future research should focus on harnessing these properties to develop new tools and technologies.

In chemical biology , this compound derivatives could be developed as chemical probes to study biological processes. Their inherent fluorescence, which can be tuned through synthetic modification, makes them attractive candidates for use in cellular imaging. nih.gov For example, derivatives could be designed as selective imaging agents for specific organelles or to monitor changes in the cellular environment. Furthermore, the benzo[b]thiophene scaffold has been explored for the development of positron emission tomography (PET) imaging agents for diseases like Alzheimer's, suggesting a potential avenue for this compound derivatives. nih.govnih.gov

Another promising area is the development of fluorescent chemosensors . By incorporating a recognition moiety for a specific analyte (e.g., a metal ion, reactive oxygen species, or a toxic chemical like hydrazine) into the this compound structure, it is possible to create sensors that signal the presence of the analyte through a change in their fluorescence properties. researchgate.netrsc.orgmdpi.com This could have applications in environmental monitoring, diagnostics, and real-time biological sensing.

In materials science , the focus will be on exploiting the semiconducting properties of this compound derivatives. The extended π-conjugated system of this molecule makes it a promising building block for organic semiconductors . acs.orgacs.org By analogy with other benzo[b]thiophene-based materials, derivatives of this compound could be investigated as the active layer in organic thin-film transistors (OTFTs) and other organic electronic devices. mdpi.comresearchgate.netrsc.org Computational studies, as mentioned previously, will be crucial in predicting the charge transport properties of these materials. mdpi.com The synthesis of S-oxidized derivatives (sulfoxides and sulfones) could further modulate the electronic and luminescent properties, opening up applications in areas like OLEDs and singlet fission. nih.gov

Application AreaSpecific UseUnderlying Principle
Chemical Biology Cellular imaging agents, PET ligands. nih.govnih.govIntrinsic fluorescence, specific targeting.
Chemical Biology Fluorescent chemosensors. researchgate.netmdpi.comAnalyte-induced changes in fluorescence.
Materials Science Organic semiconductors for OTFTs. mdpi.comacs.orgπ-conjugated system enabling charge transport.
Materials Science Emissive materials for OLEDs. nih.govresearchgate.netTunable fluorescence and electronic properties.

Q & A

Q. What are the standard synthetic routes for 5-Phenylbenzo[b]thiophene?

The synthesis of this compound typically involves:

  • Suzuki-Miyaura Cross-Coupling : A palladium-catalyzed reaction between benzo[b]thiophene derivatives and phenylboronic acids. For example, using Pd(PPh₃)₄ and Na₂CO₃ in THF/toluene/water under reflux conditions .
  • Cyclization Reactions : Thiophene precursors can undergo cyclization using reagents like PPA (polyphosphoric acid) or iodine to form the benzo[b]thiophene core .
  • Oxidation/Functionalization : The thiophene ring can be oxidized (e.g., with mCPBA) to sulfoxides, enabling further functionalization .

Q. How is this compound characterized?

Key characterization methods include:

  • Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns (e.g., NIST-standardized electron ionization spectra) .
  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and confirm regioselectivity in arylations .
  • Chromatography : High-pressure flash chromatography (silica gel, hexanes/EtOAc) is used for purification .

Q. What are the common reactions of the thiophene ring in this compound?

The sulfur-containing ring undergoes:

  • Electrophilic Substitution : Halogenation or nitration at the α-position due to sulfur’s electron-donating effects .
  • Oxidation : Controlled oxidation forms sulfoxides or sulfones, altering electronic properties for material science applications .
  • Cross-Coupling : Pd-mediated reactions introduce aryl/alkyl groups for functionalized derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Statistical Validation : Apply the Benjamini-Hochberg procedure to control false discovery rates (FDR) when analyzing multiple spectral datasets .
  • Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., 5-Chlorobenzo[b]thiophene) to identify spectral anomalies .
  • Advanced Techniques : Use 2D NMR (COSY, HSQC) or high-resolution MS to resolve overlapping signals .

Q. What advanced strategies optimize aryl group introduction to the benzo[b]thiophene core?

  • Directed C–H Activation : Employ Pd(II)/N-heterocyclic carbene (NHC) catalysts for regioselective arylations without pre-functionalization .
  • Microwave-Assisted Synthesis : Accelerate Suzuki couplings (e.g., 80°C, 30 minutes) to improve yield and reduce side products .
  • Protecting Group Strategies : Use neopentyl sulfonate groups to block reactive sites during multi-step syntheses .

Q. What methodological considerations are critical for scaling up this compound synthesis?

  • Hazard Analysis : Assess risks for explosive intermediates (e.g., diazo compounds) and implement inert-atmosphere protocols .
  • Catalyst Recycling : Optimize Pd recovery (e.g., silica-immobilized catalysts) to reduce costs in large batches .
  • Purification Efficiency : Use automated flash chromatography or crystallization to maintain purity ≥99% .

Q. How does this compound contribute to organic electronics?

  • Semiconductor Design : Its planar structure enhances π-conjugation in donor-acceptor copolymers, improving charge mobility in FETs .
  • Bandgap Tuning : Substituents (e.g., electron-withdrawing groups) lower bandgaps (1.5–2.0 eV) for solar cell applications .
  • Thermal Stability : The fused aromatic system increases decomposition temperatures (>300°C), suitable for device fabrication .

Q. What in vitro assays evaluate the biological activity of this compound derivatives?

  • Anticancer Screening : Test cytotoxicity via MTT assays against cell lines (e.g., HeLa, MCF-7), with IC₅₀ values compared to reference drugs .
  • Enzyme Inhibition : Assess kinase or protease inhibition using fluorescence-based assays (e.g., FRET) .
  • Metabolic Stability : Conduct microsomal stability studies (e.g., liver microsomes) to predict pharmacokinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.